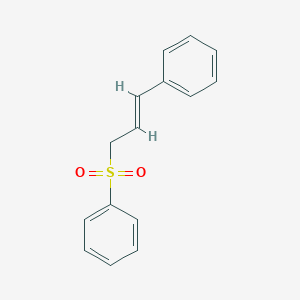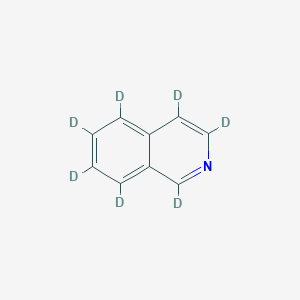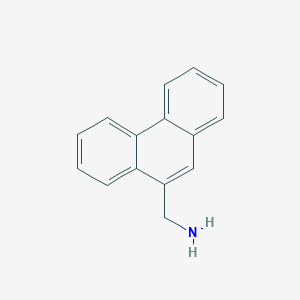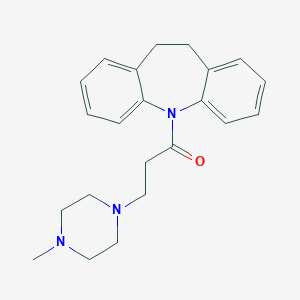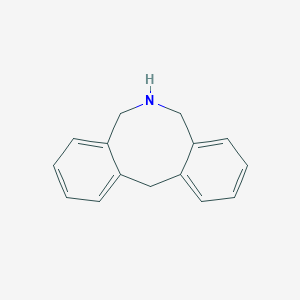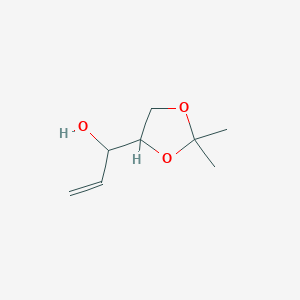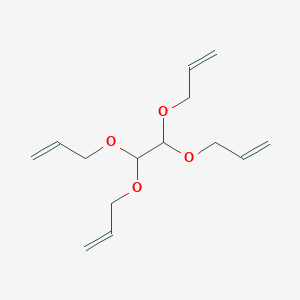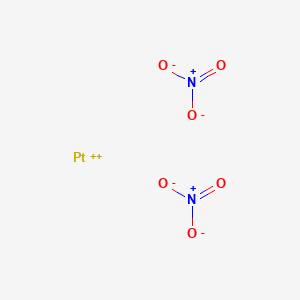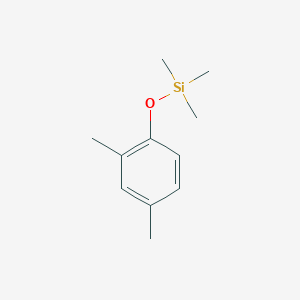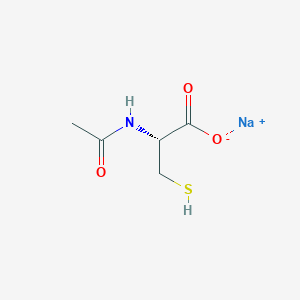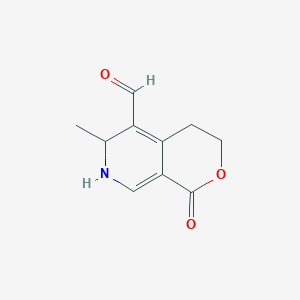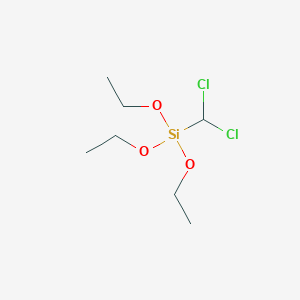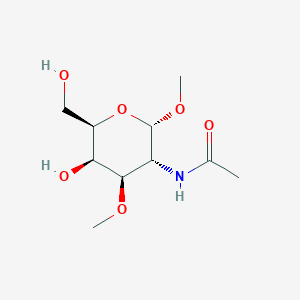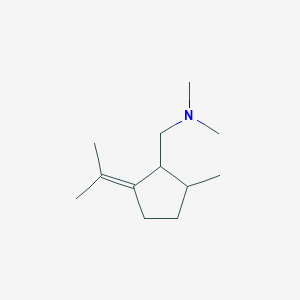
N,N-Dimethyl-1-(2-methyl-5-propan-2-ylidene-cyclopentyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-(2-methyl-5-propan-2-ylidene-cyclopentyl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMCM, and it is a derivative of cyclopentylmethylamine.
Wirkmechanismus
The mechanism of action of DMCM involves the inhibition of GABA(A) receptors, which leads to the disinhibition of neuronal activity. This disinhibition can lead to the activation of various neurotransmitter systems, including the dopaminergic and serotonergic systems, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
DMCM has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression. DMCM has also been shown to have anxiogenic effects in animal models, which suggest its potential application in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMCM is its selectivity for GABA(A) receptors, which allows for the specific modulation of the GABAergic system. However, DMCM also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of DMCM, including the development of new synthetic methods for its production, the investigation of its potential applications in the treatment of anxiety disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of new analogs of DMCM with improved selectivity and efficacy could lead to the development of new drugs for the treatment of various neurological disorders.
Synthesemethoden
DMCM can be synthesized through several methods, including the reaction of cyclopentylmethylamine with formaldehyde and dimethylamine. This reaction leads to the formation of DMCM, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMCM has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMCM has been used as a tool to study the GABAergic system, which is essential for the regulation of neuronal excitability. DMCM acts as a selective antagonist of GABA(A) receptors, which are responsible for the inhibitory effects of GABA in the brain.
Eigenschaften
CAS-Nummer |
17943-83-8 |
|---|---|
Produktname |
N,N-Dimethyl-1-(2-methyl-5-propan-2-ylidene-cyclopentyl)methanamine |
Molekularformel |
C12H23N |
Molekulargewicht |
181.32 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(2-methyl-5-propan-2-ylidenecyclopentyl)methanamine |
InChI |
InChI=1S/C12H23N/c1-9(2)11-7-6-10(3)12(11)8-13(4)5/h10,12H,6-8H2,1-5H3 |
InChI-Schlüssel |
KMTNBUQGZLIPMN-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C)C)C1CN(C)C |
Kanonische SMILES |
CC1CCC(=C(C)C)C1CN(C)C |
Synonyme |
[1R,5R,(-)]-2-Isopropylidene-N,N,5-trimethylcyclopentanemethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



